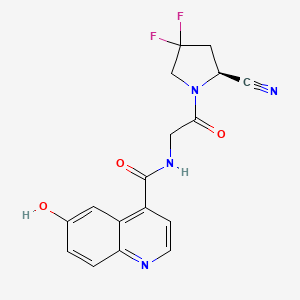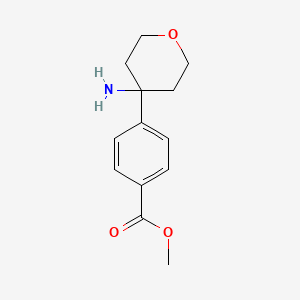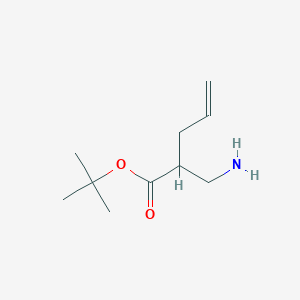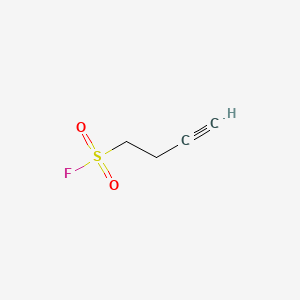
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring substituted with a fluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate typically involves the reaction of a cyclobutylamine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Cyclobutylamine derivative: + →
Reaction conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux.
Substitution: Amines or thiols, polar aprotic solvents (e.g., dimethyl sulfoxide), elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of the fluoromethyl group can enhance binding affinity and selectivity towards certain targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclobutyl)carbamate
- tert-Butyl ((1R,2R)-2-(chloromethyl)cyclobutyl)carbamate
- tert-Butyl ((1R,2R)-2-(bromomethyl)cyclobutyl)carbamate
Uniqueness
tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H18FNO2 |
|---|---|
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
Clé InChI |
IHHSXCLECNNDPN-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CF |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC1CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)

![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)

![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)
